Perfluorohexadecane physical and chemical properties
Perfluorohexadecane physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Perfluorohexadecane
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Perfluorohexadecane
Perfluorohexadecane (PFHD), a fully fluorinated alkane, stands as a compound of significant interest in advanced materials science and pharmaceutical development. Identified by its CAS number 355-49-7, this perfluorocarbon (PFC) is characterized by a molecular structure where all hydrogen atoms on a hexadecane backbone have been substituted with fluorine atoms.[1][2] This complete fluorination imparts a unique and powerful combination of chemical inertness, thermal stability, and distinct interfacial properties.
The strength and stability of the carbon-fluorine (C-F) bond, the strongest single bond in organic chemistry, is the foundational reason for PFHD's remarkable properties. This guide, intended for the discerning scientist and researcher, delves into the core physicochemical characteristics of perfluorohexadecane, explains the causality behind its behavior, presents its applications in drug development, and provides standardized protocols for its characterization.
Core Physicochemical Properties
The defining characteristics of perfluorohexadecane are rooted in its molecular formula, C₁₆F₃₄, and high molecular weight of approximately 838.12 g/mol .[3][4] These fundamental attributes give rise to its macroscopic properties, which are critical for its application.
Molecular Structure and its Implications
The substitution of hydrogen with the highly electronegative fluorine atom creates a molecule with a very low polarizability. The fluorine atoms form a tight, protective sheath around the carbon backbone. This structure is the primary determinant of its chemical inertness and weak intermolecular forces (van der Waals forces), which in turn govern its physical properties.
Caption: Relationship between molecular structure and key properties of PFHD.
Quantitative Physical Data
The physical properties of PFHD make it distinct from conventional hydrocarbon-based compounds. Its high density and defined thermal transition points are critical for its use in multiphasic systems and high-temperature applications.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆F₃₄ | [1][4] |
| Molecular Weight | 838.12 g/mol | [1][3][4] |
| CAS Number | 355-49-7 | [1][2][4] |
| Appearance | Solid at room temperature | [1] |
| Density | 1.73 - 1.751 g/cm³ | [1][2] |
| Boiling Point | 239 - 240 °C | [1][2] |
| Melting Point | 125 - 126 °C | [1][2] |
| Refractive Index | 1.26 - 1.269 (@ 25 °C) | [1][2] |
| Flash Point | >110 °C | [1][2] |
Chemical Behavior and Interactions
Stability and Inertness
Perfluorohexadecane exhibits extraordinary chemical stability and is virtually inert to most chemical reagents, including strong acids, bases, and oxidizing agents.[1] This resilience stems from the high energy required to break the C-F bond. Consequently, it is non-flammable and highly resistant to thermal degradation, making it a reliable component in harsh chemical environments.
Solubility Profile: A Case of "Fluorophilicity"
Perfluorocarbons are unique in that they are both hydrophobic (water-repelling) and lipophobic (oil-repelling). They exhibit poor solubility in most common organic solvents. For instance, the shorter-chain analogue, perfluorohexane, is soluble in some non-polar solvents like benzene and chloroform but has extremely low water solubility (on the order of parts per billion).[5][6] PFHD follows this trend, being immiscible with both aqueous and hydrocarbon phases.
This behavior gives rise to the concept of "fluorophilicity," where fluorocarbons preferentially dissolve in or mix with other fluorinated compounds. This property is fundamental to their use in creating stable emulsions and biphasic systems for drug delivery and other applications. The weak intermolecular forces of PFCs mean that significant energy is not recovered when they are mixed with a solvent, thus they do not readily mix unless the solvent also has similarly weak intermolecular bonds.[7]
Relevance and Applications in Drug Development
The unique properties of PFHD and related perfluorinated compounds make them valuable tools in the pharmaceutical and biomedical fields.
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Emulsion-Based Drug Delivery: Due to their immiscibility with aqueous solutions, PFCs like PFHD are ideal for forming the core of stable nanoemulsions.[8] These emulsions can serve as carriers for lipophilic drugs, protecting them from degradation and controlling their release. Semifluorinated alkanes (SFAs), which are chemically related, have demonstrated significant capacity for solubilizing lipophilic drugs such as propofol, cyclosporine A, and tacrolimus.[9]
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Oxygen Carriers: Liquid PFCs have a high capacity for dissolving respiratory gases (oxygen and carbon dioxide). This has led to extensive research into PFC emulsions as "blood substitutes" or oxygen therapeutics to treat conditions involving hypoxia.[9]
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Medical Imaging: The fluorine atom (¹⁹F) provides a strong signal in Magnetic Resonance Imaging (MRI) with no background signal from the body. This allows PFC nanoemulsions to be used as highly effective contrast agents for tracking cells or monitoring disease states.[8] Similarly, other PFCs like perfluorohexane are used as ultrasound contrast agents.[6]
Experimental Characterization Protocols
To ensure the quality and suitability of perfluorohexadecane for research and development, rigorous characterization is essential. The following are standardized protocols for assessing purity and surface properties.
Protocol 1: Purity Assessment by Gas Chromatography (GC-FID)
Causality: Gas chromatography separates volatile compounds based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is highly sensitive to organic compounds, allowing for the quantification of the main component and any hydrocarbon or partially fluorinated impurities. ASTM method D7405 provides a framework for purity analysis of similar chemicals using GC.[10]
Methodology:
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Sample Preparation:
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Melt the perfluorohexadecane sample by heating it to just above its melting point (~130 °C).
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Prepare a 1% (w/v) solution by dissolving the molten PFHD in a suitable fluorinated solvent (e.g., perfluorooctane), which will not co-elute with the sample or impurities.
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-
Instrumentation (Agilent Intuvo 9000 GC or equivalent):
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Column: A non-polar column (e.g., DB-1 or similar, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
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Oven Program:
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Initial Temperature: 100 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 250 °C.
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Hold: Hold at 250 °C for 5 minutes.
-
-
Detector (FID): Temperature at 280 °C.
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Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
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-
Analysis:
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Inject 1 µL of the prepared sample.
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Record the chromatogram.
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Identify the main peak corresponding to perfluorohexadecane.
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Calculate purity by area percent: Purity (%) = (Area of PFHD Peak / Total Area of All Peaks) * 100.
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Caption: Workflow for GC-FID purity analysis of Perfluorohexadecane.
Protocol 2: Surface Properties by Contact Angle Measurement
Causality: The contact angle of a liquid droplet on a solid surface is a measure of the liquid's wettability on that surface. For PFHD, this measurement provides insight into its low surface energy and its interactions with other materials, which is critical for formulation science. The measurement depends on the balance of adhesive and cohesive forces.[11] A simplified setup can provide reliable data when performed correctly.[12]
Methodology:
-
Substrate Preparation:
-
Select a clean, smooth, and chemically inert substrate (e.g., a silicon wafer or glass slide).
-
Clean the substrate thoroughly with a sequence of solvents (e.g., acetone, isopropanol) and dry with nitrogen gas to ensure no organic residues are present.
-
-
Sample Deposition:
-
Melt the perfluorohexadecane sample in a clean container.
-
Using a spin coater, deposit a thin, uniform film of molten PFHD onto the prepared substrate.
-
Allow the film to cool and solidify at room temperature, creating a smooth PFHD surface.
-
-
Contact Angle Measurement (Sessile Drop Method):
-
Place the PFHD-coated substrate on the stage of a goniometer.
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Use a high-precision syringe to dispense a small droplet (e.g., 2-5 µL) of a probe liquid (e.g., deionized water, diiodomethane) onto the surface.
-
Capture a high-resolution image of the droplet profile.
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Use software to analyze the image and calculate the static contact angle at the three-phase (liquid-solid-vapor) interface.
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Repeat the measurement at least five times at different locations on the surface and average the results.
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Caption: Workflow for Contact Angle Measurement on a PFHD surface.
Safety and Handling
While perfluorocarbons are generally considered biologically inert, appropriate laboratory safety precautions should always be observed. According to aggregated GHS information, perfluorohexadecane may cause skin, eye, and respiratory irritation.[3] It is also flagged for potentially causing long-lasting harmful effects to aquatic life.[3] Therefore, handling should be performed in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. For therapeutic or in-vivo applications, the use of high-purity, medical-grade material is imperative, and biocompatibility must be thoroughly assessed, as emulsifiers and impurities can significantly impact biological response.[9]
Conclusion
Perfluorohexadecane is a specialty fluorochemical whose value lies in its extreme properties. Its chemical and thermal robustness, combined with its unique immiscibility and high density, provides a powerful platform for innovation in drug delivery, medical imaging, and advanced material formulation. A thorough understanding of its core physical and chemical properties, underpinned by robust analytical characterization, is essential for any scientist or researcher aiming to harness its full potential.
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